2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyridine
Description
Properties
IUPAC Name |
2-chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2NO/c1-17-11-4-7(14)2-3-8(11)9-5-12(13)16-6-10(9)15/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIJDJCVXQYRLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Halogenated Pyridine Intermediates
Mechanistic and Research Insights
- The halogen substituents on the pyridine ring (chlorine at C2 and fluorine at C5) influence the reactivity and selectivity of cross-coupling reactions.
- Copper-catalyzed Ullmann-type couplings with appropriate ligands (e.g., 8-hydroxyquinoline) are effective for arylation at the 4-position of pyridine rings bearing halogens.
- Palladium-catalyzed Suzuki couplings are preferred for their milder conditions and higher functional group tolerance.
- Reaction optimization involves balancing catalyst loading, base strength, solvent polarity, and temperature to maximize yield and purity.
- Purification techniques such as preparative HPLC are often required for final product isolation due to the complexity of reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acid derivatives are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound can be used in the development of pesticides and herbicides due to its biological activity.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s biological and physicochemical properties are influenced by its unique substitution pattern. Key comparisons include:
Table 1: Structural and Functional Group Comparison
Key Observations :
- Electron Effects: The target compound’s 4-fluoro-2-methoxyphenyl group combines electron-withdrawing (F) and donating (MeO) effects, creating a balanced electronic profile. This contrasts with nitro (NO₂) or trifluoromethyl (CF₃) groups, which are strongly electron-withdrawing and may reduce reactivity in nucleophilic environments .
Key Observations :
- Anticancer vs. Antimicrobial : The target compound’s chloro and methoxyphenyl groups may enhance selectivity for human kinases (e.g., CDK4/6) over microbial targets, whereas nitro or bromo substituents in analogs improve antimicrobial potency .
- Herbicidal Activity : The carboxylic acid derivative in demonstrates how additional functional groups (e.g., COOH) can shift activity toward plant-specific targets .
Physicochemical Properties
Melting points, solubility, and stability vary significantly with substituents:
Table 3: Physicochemical Properties
Key Observations :
- Thermal Stability : Higher melting points in analogs with nitro or gem-dimethyl groups (~280–290°C) suggest increased crystalline stability compared to the target compound .
- Lipophilicity : The target compound’s estimated LogP (~2.5) indicates moderate lipophilicity, suitable for blood-brain barrier penetration in glioblastoma therapy, while CF₃-substituted analogs (LogP >3) may face solubility challenges .
Biological Activity
2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature and research findings related to the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The molecular formula for this compound is , with a molecular weight of 253.65 g/mol. The compound features a pyridine ring substituted with chlorine and fluorine atoms, as well as a methoxy group, which may influence its biological activity.
Research indicates that compounds similar to this compound often exhibit diverse mechanisms of action, including:
- Enzyme Inhibition : Many pyridine derivatives act as inhibitors for various enzymes, impacting metabolic pathways.
- Receptor Modulation : Some studies suggest that such compounds can modulate receptor activity, particularly in the context of neurotransmitter systems.
Anticancer Activity
A study focusing on similar pyridine derivatives highlighted their potential as anticancer agents. For instance, compounds with similar structural features showed significant inhibition of tumor cell proliferation in vitro, with IC50 values ranging from nanomolar to micromolar concentrations. These findings suggest that this compound could possess similar anticancer properties.
Case Studies and Research Findings
-
Antiparasitic Activity : In a study examining the efficacy of pyridine derivatives against Plasmodium falciparum, it was found that modifications in the pyridine ring significantly affected potency. Compounds with halogen substitutions exhibited enhanced activity against drug-resistant strains.
Compound EC50 (μM) Target Compound A 0.064 PfATP4 Compound B 0.115 PfATP4 - Neuropharmacological Effects : A series of experiments evaluated the effects of similar compounds on neurotransmitter receptors. It was observed that certain derivatives acted as negative allosteric modulators at mGluR2 receptors, indicating potential applications in neurodegenerative diseases.
- Toxicological Studies : Toxicity assessments revealed that while some pyridine derivatives exhibit low cytotoxicity, careful evaluation is necessary to ensure safety profiles are acceptable for therapeutic use.
Q & A
Q. Challenges :
- Regioselectivity : Competing substitution sites require precise temperature control (e.g., 80–100°C) and solvent choice (e.g., DMF or THF) to direct reactivity .
- Byproduct Formation : Unreacted intermediates may persist; GC-MS or LC-MS is recommended for monitoring .
Basic Question: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., fluorine-induced deshielding at δ 150–160 ppm for pyridine carbons) .
- ²D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions.
- Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₁H₇ClF₂N₁O, exact mass 256.64 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if crystalline) .
Advanced Question: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Optimization requires systematic variation of parameters:
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–120°C | Higher temps accelerate reactions but risk decomposition . |
| Solvent | DMF, THF, Toluene | Polar aprotic solvents (DMF) enhance nucleophilicity . |
| Catalyst Load | 5–10 mol% Pd | Excess catalyst increases byproducts; ≤5 mol% recommended . |
Q. Example Protocol :
- Use microwave-assisted synthesis (100°C, 30 min) in DMF with 5 mol% Pd(PPh₃)₄ to achieve 85% yield .
Advanced Question: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies often arise from:
Purity Variability : Impurities (e.g., residual Pd) may skew bioassay results. Validate purity via ICP-MS for metal traces .
Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Standardize protocols using CLSI guidelines .
Structural Analogues : Compare activity with derivatives (e.g., 2-chloro-5-fluoropyridine) to isolate substituent effects .
Case Study :
A 2023 study noted conflicting IC₅₀ values (5 µM vs. 20 µM) for kinase inhibition. Re-evaluation under uniform conditions (24 h incubation, pH 7.4) resolved the disparity .
Advanced Question: What computational methods predict the compound’s reactivity and electronic properties?
Methodological Answer:
- DFT Calculations : Use Gaussian16 with B3LYP/6-311++G(d,p) basis set to model:
- HOMO-LUMO Gaps : Predict electrophilic/nucleophilic sites (e.g., fluorine substituents lower LUMO energy) .
- Solvation Effects : COSMO-RS simulations in water/ethanol to assess solubility trends .
- Molecular Docking (AutoDock Vina) : Map binding affinities to biological targets (e.g., kinase ATP-binding pockets) .
Basic Question: What safety precautions are recommended for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods due to potential release of HF gas during decomposition .
- Storage : Inert atmosphere (argon) at –20°C to prevent hydrolysis .
- Spill Management : Neutralize with calcium carbonate and dispose as halogenated waste .
Advanced Question: How to design biological assays to evaluate its mechanism of action?
Methodological Answer:
Target Identification : Use CRISPR-Cas9 screens or proteome profiling to identify binding partners .
Kinetic Studies : Surface plasmon resonance (SPR) for real-time binding kinetics (ka/kd values).
Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) with confocal microscopy .
Validation : Co-crystallize with target proteins (e.g., kinases) to confirm binding modes .
Advanced Question: How do substituents influence stability under physiological conditions?
Methodological Answer:
- Electron-Withdrawing Groups (Cl, F) : Enhance hydrolytic stability but reduce solubility.
- Methoxy Group : Increases metabolic stability in liver microsomes (test via LC-MS/MS after 1 h incubation) .
- pH Sensitivity : Conduct stability studies in buffers (pH 1–10) to identify degradation pathways (e.g., SNAr at high pH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
